![molecular formula C10H18ClNO3 B1487232 Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2203717-15-9](/img/structure/B1487232.png)

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

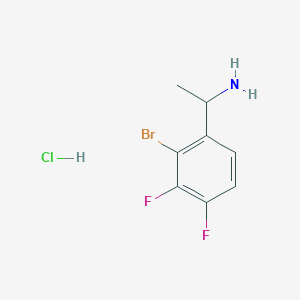

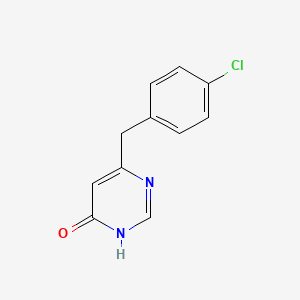

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Peptide Synthesis

Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride has been explored for its potential use in peptide synthesis. It serves as a novel class of dipeptide synthons, as demonstrated in the successful preparation of nonapeptides, which are analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This indicates its utility as a dipeptide building block in peptide synthesis (Suter et al., 2000).

2. In Synthesis of Functionalized Derivatives

The compound is also involved in the synthesis of functionalized derivatives, such as γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are important structural sub-units in various classes of bioactive compounds. The nucleophilic ring-opening reaction of related structures leads to the formation of these derivatives, showing the compound's relevance in the creation of complex molecular structures (Santos et al., 2000).

3. Electrophilic Amination of C-H-Acidic Compounds

The compound plays a role in the electrophilic amination of C-H-acidic compounds. This involves reactions with various acid derivatives and other C-H acids, leading to the formation of geminal diamino acid derivatives and other complex molecular structures. Such reactions underscore its versatility in organic synthesis (Andreae et al., 1992).

4. Stereoselectivity and Substrate Specificity Studies

Studies on the stereoselectivity and substrate specificity of yeast epoxide hydrolase (YEH) have utilized methyl-substituted 1-oxaspiro[2.5]octanes, including derivatives of this compound. These studies provide insights into the structural determinants of substrate specificity and stereoselectivity, which are crucial in enzymatic reactions and biocatalysis (Weijers et al., 2005).

Properties

IUPAC Name |

methyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(7-11)6-9(10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREUGZWIPGTGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC12CCOCC2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)

![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)

![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)